

Application of 1,3-Dipalmitoyl-2-stearoyl glycerol in Creating Structured Lipids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Dipalmitoyl-2-stearoyl glycerol*

Cat. No.: *B15571206*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structured lipids (SLs) are triacylglycerols (TAGs) that have been modified to alter their fatty acid composition and/or their positional distribution on the glycerol backbone. This modification is undertaken to achieve specific nutritional benefits or desired physical properties. **1,3-dipalmitoyl-2-stearoyl glycerol** (PSP) is a symmetric triacylglycerol containing palmitic acid (C16:0) at the sn-1 and sn-3 positions and stearic acid (C18:0) at the sn-2 position. The specific arrangement of these saturated fatty acids can influence the lipid's melting behavior, crystallization properties, and its metabolic fate upon consumption.

The primary method for synthesizing structured lipids like PSP is through enzymatic interesterification. This process utilizes lipases, which can be non-specific or position-specific, to catalyze the exchange of fatty acids on the glycerol backbone of a starting lipid. For the production of PSP, a lipase with sn-1,3 specificity is typically employed to replace the fatty acids at these positions with palmitic acid, while leaving the stearic acid at the sn-2 position intact. This targeted synthesis allows for the creation of "tailor-made" lipids with enhanced functionalities.

A significant application of structured lipids with specific saturated fatty acid configurations, analogous to PSP, is in the formulation of human milk fat substitutes for infant formulas.^{[1][2][3]} In human milk fat, a considerable portion of palmitic acid is esterified at the sn-2 position, which is believed to enhance fat and calcium absorption in infants.^{[2][4]} While PSP has stearic acid at

the sn-2 position, the principles of its synthesis and potential applications in modulating the physical properties of fat blends are highly relevant.

This document provides detailed application notes and protocols for the creation and characterization of structured lipids incorporating **1,3-dipalmitoyl-2-stearoyl glycerol**.

Application Notes

The unique structure of **1,3-dipalmitoyl-2-stearoyl glycerol** makes it a valuable component in the formulation of various food and pharmaceutical products.

Potential Applications:

- Infant Formula: While the focus in infant nutrition is often on sn-2 palmitate, the principles of creating structured lipids can be applied to modulate the overall fatty acid profile and physical properties of the fat blend in infant formulas.
- Confectionery Fats: The specific melting profile of PSP could be leveraged in confectionery products like chocolate and coatings to control texture, mouthfeel, and resistance to fat bloom.
- Pharmaceutical Formulations: Structured lipids can be used as excipients in drug delivery systems, for example, in the formulation of self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of poorly water-soluble drugs.
- Parenteral Nutrition: The metabolic properties of structured lipids can be tailored for use in parenteral nutrition emulsions to provide specific fatty acids in a readily metabolizable form.

Experimental Protocols

The following protocols are based on established methods for the enzymatic synthesis and characterization of structured lipids. While these protocols are detailed for the synthesis of a related structured lipid, 1,3-dioleoyl-2-palmitoylglycerol (OPO), they are directly adaptable for the synthesis of **1,3-dipalmitoyl-2-stearoyl glycerol** (PSP) by selecting the appropriate starting materials.

Protocol 1: Enzymatic Synthesis of 1,3-Dipalmitoyl-2-stearoyl glycerol (PSP) via Enzymatic Interesterification

This protocol describes the synthesis of PSP from tristearin and palmitic acid using a sn-1,3 specific lipase.

Materials:

- Tristearin (Substrate)
- Palmitic Acid (Acyl donor)
- Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or Lipozyme TL IM from Thermomyces lanuginosus)[5]
- n-Hexane (Solvent, optional for solvent-based reaction)
- Nitrogen gas
- Sodium hydroxide solution (for neutralization)
- Silica gel (for purification)

Equipment:

- Jacketed glass reactor with magnetic or overhead stirring
- Thermostatically controlled water bath
- Vacuum pump
- Rotary evaporator
- Chromatography column

Procedure:

- Substrate Preparation: Dissolve tristearin and palmitic acid in n-hexane (if performing a solvent-based reaction) in the jacketed glass reactor. A typical molar ratio of tristearin to palmitic acid is 1:4.[6] For a solvent-free system, melt the substrates by heating.
- Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 6% and 15% (w/w) of the total substrates.[6][7]
- Reaction Conditions:
 - Maintain the reaction temperature between 45°C and 70°C.[6][8]
 - Stir the mixture continuously.
 - If the reaction is performed under vacuum, maintain a reduced pressure to remove any water formed during the reaction.
 - The reaction time can range from 6 to 24 hours.[6][7][8]
- Reaction Termination: Stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with hexane and reused.
- Product Purification:
 - Neutralize the free fatty acids in the reaction mixture with a sodium hydroxide solution.
 - Remove the solvent (if used) using a rotary evaporator.
 - Purify the resulting triacylglycerol mixture using silica gel column chromatography to isolate the PSP.

Protocol 2: Characterization of Structured Lipids

1. Triacylglycerol Profile Analysis by High-Performance Liquid Chromatography (HPLC)

- System: HPLC with an evaporative light scattering detector (ELSD).
- Column: A suitable reverse-phase column (e.g., C18).
- Mobile Phase: A gradient of two solvents, such as n-hexane and isopropanol.

- Procedure: Dissolve a small amount of the purified lipid sample in the initial mobile phase and inject it into the HPLC system. The separation is based on the polarity and molecular weight of the different triacylglycerols.

2. Fatty Acid Composition and Positional Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This analysis determines the types of fatty acids present and their location on the glycerol backbone.

- Step 1: Preparation of Fatty Acid Methyl Esters (FAMEs)
 - Saponify the lipid sample with a solution of sodium hydroxide in methanol.
 - Methylate the resulting free fatty acids using a catalyst like boron trifluoride in methanol.
 - Extract the FAMEs with a non-polar solvent like hexane.
- Step 2: GC-MS Analysis of FAMEs
 - System: Gas chromatograph coupled with a mass spectrometer.
 - Column: A capillary column suitable for FAME analysis (e.g., a fused silica capillary column coated with a polar stationary phase).
 - Carrier Gas: Helium or hydrogen.
 - Temperature Program: Start at a lower temperature and gradually increase to a higher temperature to separate the FAMEs based on their boiling points.
 - Identification: Identify the individual FAMEs by comparing their retention times and mass spectra to those of known standards.
- Step 3: Positional Analysis (sn-2 position)
 - Subject the triacylglycerol sample to enzymatic hydrolysis using pancreatic lipase, which specifically cleaves the fatty acids at the sn-1 and sn-3 positions.

- Isolate the resulting 2-monoacylglycerols by thin-layer chromatography (TLC).
- Prepare FAMEs from the isolated 2-monoacylglycerols as described in Step 1.
- Analyze the FAMEs by GC-MS to determine the fatty acid composition at the sn-2 position.
- The fatty acid composition at the sn-1,3 positions can then be calculated by difference from the total fatty acid composition.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis and characterization of **1,3-dipalmitoyl-2-stearoyl glycerol**, based on typical results obtained for similar structured lipids.

Table 1: Reaction Conditions for Enzymatic Synthesis of PSP

Parameter	Value	Reference
Substrate Molar Ratio (Tristearin:Palmitic Acid)	1:4	[6]
Enzyme Loading (% w/w)	6%	[6]
Reaction Temperature (°C)	45	[6]
Reaction Time (hours)	6	[6]

Table 2: Fatty Acid Composition of the Structured Lipid Product

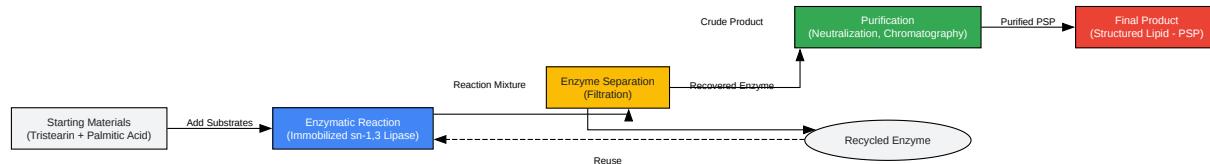
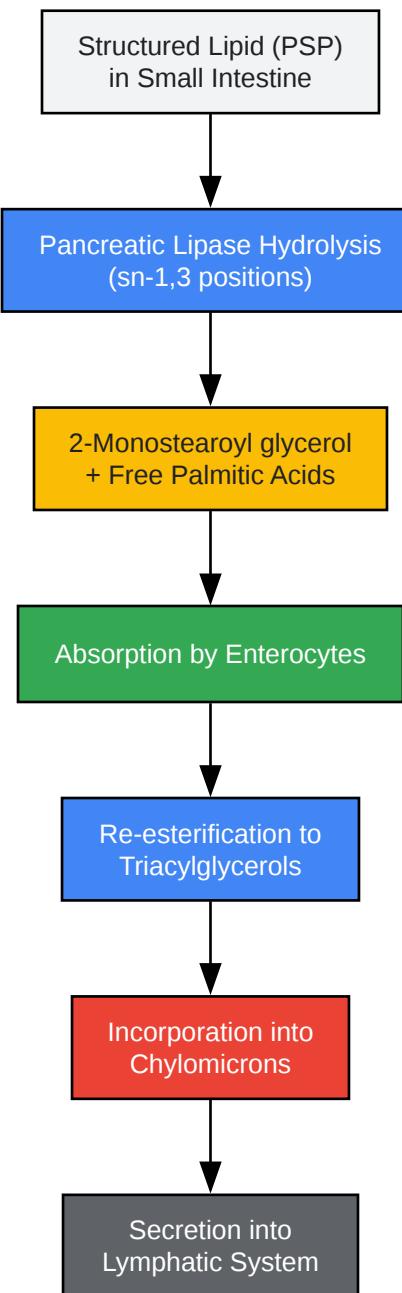

Fatty Acid	Total Composition (%)	Composition at sn-2 Position (%)
Palmitic Acid (C16:0)	65.0	5.0
Stearic Acid (C18:0)	33.0	94.0
Other	2.0	1.0

Table 3: Triacylglycerol Composition of the Reaction Product

Triacylglycerol	Abbreviation	Content (%)
1,3-Dipalmitoyl-2-stearoyl glycerol	PSP	45.0
1-Palmitoyl-2,3-distearoyl glycerol	PSS	20.0
1,2-Dipalmitoyl-3-stearoyl glycerol	PPS	15.0
Tristearin	SSS	10.0
Tripalmitin	PPP	5.0
Other		5.0

Visualization


Enzymatic Interesterification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the enzymatic synthesis of **1,3-dipalmitoyl-2-stearoyl glycerol**.

Hypothetical Metabolic Pathway of a Structured Lipid

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AU2017307009B2 - Lipid composition for use in infants and young children for promoting gut comfort and optimal fat and calcium absorption - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis of structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Interesterification: An Innovative Strategy for Lower-Calorie Lipid Production From Refined Peanut Oil - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of 1,3-Dipalmitoyl-2-stearoyl glycerol in Creating Structured Lipids]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15571206#application-of-1-3-dipalmitoyl-2-stearoyl-glycerol-in-creating-structured-lipids\]](https://www.benchchem.com/product/b15571206#application-of-1-3-dipalmitoyl-2-stearoyl-glycerol-in-creating-structured-lipids)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com